3-Bromo-N-isobutylbenzamide

Overview

Description

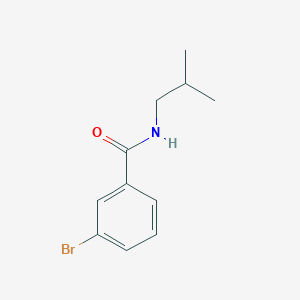

3-Bromo-N-isobutylbenzamide: is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is primarily used in scientific research, particularly in the field of proteomics . The compound consists of a benzene ring with a bromine atom attached at the third position and an amide group linked to an isobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-isobutylbenzamide typically involves the acylation of 3-bromobenzoic acid with isobutylamine in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The bromine atom in 3-Bromo-N-isobutylbenzamide can be replaced by various nucleophiles, leading to the formation of new derivatives.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 3-bromobenzoic acid and isobutylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed:

Nucleophilic Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3-bromobenzoic acid and isobutylamine.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-N-isobutylbenzamide has been explored for its potential therapeutic applications, particularly in:

- Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of benzamides have shown efficacy against various cancer cell lines, including breast cancer cells (MDA-MB-231) .

- Anthelmintic Properties : Studies have demonstrated that benzamide derivatives exhibit significant activity against nematodes, suggesting that this compound may have similar effects .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex aromatic compounds, which are crucial in drug discovery and materials science .

- Functionalization Potential : The presence of both the bromine and amide functionalities allows for further modifications, such as nucleophilic substitutions or coupling reactions, enhancing its utility in developing new compounds .

Case Study 1: Anticancer Activity Assessment

In a study evaluating various benzamide derivatives, compounds structurally related to this compound were tested for cytotoxicity against breast cancer cell lines. The results indicated that certain modifications to the benzamide structure could lead to enhanced anticancer activity. For example, compounds with specific halogen substitutions showed varying degrees of effectiveness compared to standard treatments like doxorubicin .

| Compound | IC50 (µM) | Cell Line | Comparison |

|---|---|---|---|

| This compound | TBD | MDA-MB-231 | TBD |

| Doxorubicin | 0.5 | MDA-MB-231 | Standard |

Case Study 2: Anthelmintic Activity

Research investigating the anthelmintic properties of benzamide derivatives found that certain compounds exhibited significant activity against Caenorhabditis elegans. The study highlighted how structural modifications influenced nematicidal efficacy, suggesting that this compound could be a candidate for further exploration in this area .

| Compound | EC50 (µM) | Target Organism |

|---|---|---|

| This compound | TBD | C. elegans |

| Reference Compound | 10 | C. elegans |

Mechanism of Action

The mechanism of action of 3-Bromo-N-isobutylbenzamide involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the amide group. The bromine atom can undergo nucleophilic substitution, while the amide group can form hydrogen bonds and interact with biological molecules. These interactions can affect molecular targets and pathways, making the compound useful in research applications.

Comparison with Similar Compounds

4-Bromo-N-isobutylbenzamide: Similar structure but with the bromine atom at the fourth position.

3-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of an isobutyl group.

Uniqueness: 3-Bromo-N-isobutylbenzamide is unique due to the specific positioning of the bromine atom and the isobutyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where these properties are advantageous.

Biological Activity

3-Bromo-N-isobutylbenzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom and an isobutyl group attached to a benzamide core. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

- Molecular Formula : CHBrN\O

- Molecular Weight : 256.14 g/mol

- Structure : The compound features a bromine substituent at the meta position (3-position) of the benzamide, which may influence its biological interactions and activities.

This compound's biological activity can be attributed to several mechanisms, including:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting histone deacetylases (HDACs), which play a role in cancer progression. The presence of the bromine atom may enhance binding affinity to target enzymes due to halogen bonding interactions .

- Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines, potentially through apoptosis induction mechanisms .

Biological Activity Studies

Research has focused on the cytotoxic effects of this compound on different cancer cell lines. A summary of findings is presented in the following table:

| Cell Line | IC (µM) | Comparison to Cisplatin |

|---|---|---|

| MDA-MB-231 | 0.5 | 78.8 times more active |

| HT-29 | 0.4 | 50.8 times more active |

| SUIT-2 | Not specified | Less effective than cisplatin |

Case Studies and Research Findings

- Cytotoxicity Against Breast Cancer Cells :

- Mechanistic Insights :

- Structural Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-N-isobutylbenzamide, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves bromination of a benzamide precursor followed by amidation with isobutylamine. Key steps include controlling reaction temperature (e.g., 0–5°C for bromination to minimize side products) and using catalysts like DCC for amidation. Optimization can be guided by AI-powered retrosynthesis tools (e.g., Reaxys or Pistachio models) to predict feasible pathways and precursor compatibility . Yield improvements may involve solvent selection (e.g., DMF for polar intermediates) and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers determine the purity and identity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% acceptable for most studies).

- NMR : Compare H and C spectra with PubChem data (e.g., InChI Key: SROCIXQQXPOPAQ-UHFFFAOYSA-N) to confirm molecular structure .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (312.08 g/mol) .

Q. What are the critical physical properties (e.g., solubility, melting point) of this compound for experimental design?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (limited solubility; use <1% DMSO in cell-based assays).

- Melting Point : Compare experimental values (e.g., DSC analysis) with literature data from crystallography studies of analogous bromobenzamides (e.g., 154–158°C for 3-bromobenzoic acid derivatives) .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity (e.g., unexpected byproducts) be resolved during synthesis?

- Methodological Answer :

- Mechanistic Studies : Use Br NMR to track bromine displacement pathways.

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., debrominated products or dimerization artifacts).

- Computational Modeling : Apply DFT calculations to predict intermediates and transition states, aligning with experimental observations .

Q. What strategies are effective for crystallizing this compound to enable X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use slow evaporation in a 1:1 mixture of dichloromethane and hexane.

- Temperature Gradients : Cool saturated solutions from 40°C to 4°C over 48 hours.

- Reference Data : Compare unit cell parameters (e.g., monoclinic P21/c space group) with structurally similar benzamides, such as 3-chloro-N-phenylbenzamide (a = 25.0232 Å, b = 5.3705 Å) .

Q. How does the bromine substituent influence the compound’s electronic properties in catalytic applications?

- Methodological Answer :

- Spectroscopic Analysis : UV-Vis spectroscopy to assess electron-withdrawing effects (e.g., red shifts in λmax).

- Electrochemical Studies : Cyclic voltammetry to measure reduction potentials, comparing with non-brominated analogs.

- Computational Insights : Hirshfeld surface analysis to map electrostatic potentials and steric effects .

Q. What are the best practices for resolving discrepancies in reported biological activity data (e.g., IC50 variability)?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate protocols across multiple labs.

- Meta-Analysis : Cross-reference data from PubChem, ChemSpider, and peer-reviewed studies while excluding non-validated sources (e.g., BenchChem) .

- Dose-Response Curves : Repeat experiments with freshly prepared stock solutions to rule out degradation artifacts .

Q. Methodological Notes

- Data Contradiction Analysis : When faced with conflicting results (e.g., solubility or reactivity), employ triangulation via independent techniques (e.g., NMR, HPLC, computational models) .

- Structural Validation : Always cross-check crystallographic data (e.g., CCDC entries) and spectral libraries to confirm compound identity .

- Ethical Compliance : Adhere to safety protocols (e.g., S24/25 for skin/eye protection) and environmental guidelines for waste disposal .

Properties

IUPAC Name |

3-bromo-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVOBCARUCCRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355014 | |

| Record name | 3-Bromo-N-isobutylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333345-92-9 | |

| Record name | 3-Bromo-N-isobutylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.